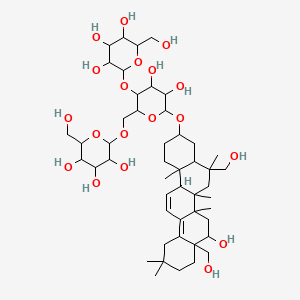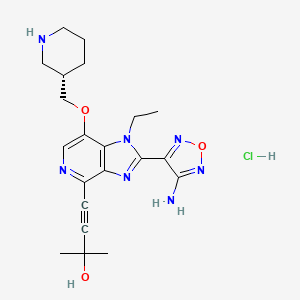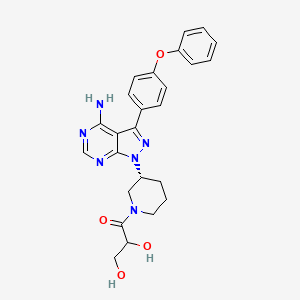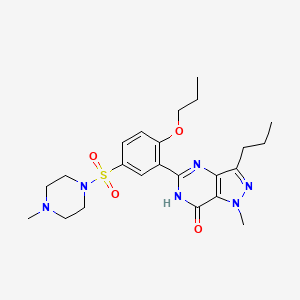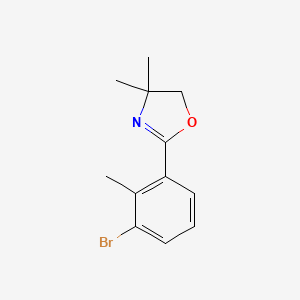
2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethylOxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole (2-Br-2-MPDO) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing an oxazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. 2-Br-2-MPDO has been used in a variety of studies, including those related to biochemistry, physiology, and pharmacology. In
Aplicaciones Científicas De Investigación
Catalytic Applications and Organic Synthesis
Binuclear and mononuclear copper(II) complexes with bisoxazolines and pybox ligands, such as 4,5-dihydro-2-(4,5-dihydro-4,4-dimethyloxazol-2-yl)-4,4-dimethyloxazole (DMOX), have been synthesized. These complexes have been shown to efficiently catalyze the α-amination of ketones and esters, utilizing environmentally benign methods with molecular oxygen as the oxidant and water as the only byproduct, highlighting their potential in green chemistry (Jia et al., 2014).
Interactions and Stabilization in Organotellurium Compounds
Organotellurium compounds incorporating oxazole derivatives have been synthesized, demonstrating the influence of steric effects and Te···N nonbonded interactions on their stabilization. This study emphasizes the significance of nonbonded interactions in the stabilization of low-valent organotellurium compounds, offering insights into the design of new materials with enhanced stability (Kandasamy et al., 2003).
Biological Activity of Bromophenol Derivatives
Research into bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to 2-(3-bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole, has been conducted. Although these compounds were found inactive against several human cancer cell lines and microorganisms, their isolation and structural elucidation contribute to the understanding of marine natural products and their potential applications in drug discovery (Zhao et al., 2004).
Photochromic and Magnetic Properties
Mononuclear bisthienylethene-cobalt(II) complexes exhibiting distinct magnetic behaviors and photochromic properties have been synthesized. These findings indicate the potential application of these complexes in materials science, particularly in the development of multifunctional materials for magnetic and optical devices (Cao et al., 2015).
Propiedades
IUPAC Name |
2-(3-bromo-2-methylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-9(5-4-6-10(8)13)11-14-12(2,3)7-15-11/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMYLLJMIQXGFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=NC(CO2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/no-structure.png)
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
![6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one](/img/structure/B565851.png)
